4-(tert-Butoxy)cyclohexanamine hydrochloride
Overview
Description
4-(tert-Butoxy)cyclohexanamine hydrochloride, also known as tert-butylcyclohexylamine hydrochloride, is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol .
Synthesis Analysis
The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves several steps. In one experiment, this material (1.8 g) was taken up in methanol (100 ml) containing concentrated hydrochloric acid (0.6 ml), treated with 10% palladium on carbon and hydrogenated at 45 psi for 8 hours . The catalyst was filtered off and the solvent removed at reduced pressure to afford 4-tert-butoxypiperidine hydrochloride .Molecular Structure Analysis
The molecular structure of 4-(tert-Butoxy)cyclohexanamine hydrochloride can be represented by the InChI code 1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-(tert-Butoxy)cyclohexanamine hydrochloride are complex and varied. For instance, it has been used in the synthesis of 4-[(2-(4-tert-butoxypiperidine-1-carbonyl)pyridin-4-yl)methyl]phthalazin-1(2H)-one .Scientific Research Applications
1. Derivatization Agent in Analytical Chemistry
O-tert-butylhydroxylamine hydrochloride (TBOX) has been employed as a derivatization agent to investigate carbonyl reaction products from terpinolene ozonolysis. The use of TBOX helped in detecting multi-carbonyl compounds due to its smaller molecular weight, highlighting its potential in enhancing the detection capabilities of analytical methods in atmospheric chemistry studies (Ham et al., 2015).
2. Investigation of Thermal Decomposition
Studies have investigated the thermal decomposition of compounds like 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), which shares a structural resemblance with 4-(tert-Butoxy)cyclohexanamine hydrochloride. These investigations are crucial in understanding the stability and reactivity of such compounds under different conditions, which is valuable in industrial applications, especially in the context of radical polymerization (Lin et al., 2015).
3. Synthesis and Characterization of New Materials
The synthesis and characterization of new materials, such as highly organosoluble poly(ether imide)s, have been achieved using compounds like 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4- tert -butylcyclohexane dianhydride. This research opens pathways for developing new materials with specific desirable properties such as excellent solubility and thermal stability, which have wide applications in the materials science field (Liaw et al., 2001).
4. Catalysis and Oxidation Reactions
Compounds structurally related to 4-(tert-Butoxy)cyclohexanamine hydrochloride have been utilized in catalysis and oxidation reactions. For example, tert-butyl hydroperoxide in the presence of dirhodium caprolactamate has been used to oxidize phenols and anilines, demonstrating the role of these compounds in facilitating or enhancing chemical reactions in synthetic chemistry (Ratnikov et al., 2011).
Safety And Hazards
4-(tert-Butoxy)cyclohexanamine hydrochloride is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)cyclohexanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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